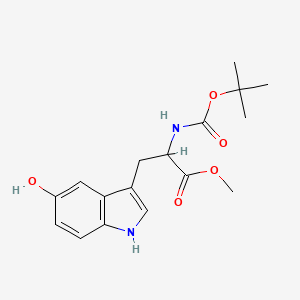
8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid: is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinolines are heterocyclic aromatic compounds with a benzene ring fused to a pyridine ring, making them significant in various fields due to their biological activities and chemical versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Methods: The synthesis of quinoline derivatives often involves classical methods such as the Skraup, Doebner von Miller, and Conrad-Limpach reactions.
Modern Methods: Recent advancements include microwave-assisted synthesis, solvent-free conditions, and the use of ionic liquids and ultrasound irradiation.
Industrial Production Methods: Industrial production of quinoline derivatives often employs large-scale batch reactors with optimized conditions for yield and purity. Catalysts such as rare-earth metals and transition metals are frequently used to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions typically involve hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Quinoline derivatives are used as building blocks in the synthesis of complex organic molecules. They serve as intermediates in the production of dyes, agrochemicals, and pharmaceuticals .
Biology: In biological research, quinoline derivatives are studied for their antimicrobial, antiviral, and anticancer properties. They are used in the development of new therapeutic agents .
Medicine: Medicinal applications include the use of quinoline derivatives as antimalarial agents, antibiotics, and anti-inflammatory drugs. Their ability to interact with various biological targets makes them valuable in drug discovery .
Industry: In the industrial sector, quinoline derivatives are used in the manufacture of corrosion inhibitors, catalysts, and ligands for metal complexation .
Mechanism of Action
The mechanism of action of quinoline derivatives often involves interaction with DNA, enzymes, or cellular receptors. For example, some quinoline derivatives inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and growth .
Comparison with Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinine: Another antimalarial agent derived from the bark of the cinchona tree.
Mefloquine: A synthetic derivative used for malaria prophylaxis and treatment.
Uniqueness: 8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its isobutoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
IUPAC Name |
8-chloro-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-12(2)11-25-14-6-3-5-13(9-14)18-10-16(20(23)24)15-7-4-8-17(21)19(15)22-18/h3-10,12H,11H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNOKPVMROLMPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)
![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)






![4-(Furan-2-ylmethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1344335.png)



